Fmoc-L-Alanine-13C3 CAS number 35661-39-3 labeled vs unlabeled
Fmoc-L-Alanine-13C3 CAS number 35661-39-3 labeled vs unlabeled
An In-Depth Technical Guide to Fmoc-L-Alanine-13C3 vs. Unlabeled (CAS 35661-39-3) [1]
Executive Summary
This technical guide provides a comparative analysis of Fmoc-L-Alanine-13C3 (isotopically labeled) and its natural abundance counterpart, Fmoc-L-Alanine (Unlabeled, CAS 35661-39-3). While chemically identical in terms of reactivity and steric properties, the introduction of stable carbon-13 isotopes (
Crucial Distinction: The CAS number 35661-39-3 specifically refers to the unlabeled Fmoc-L-Alanine.[1][2] Labeled variants (such as
Part 1: Chemical & Physical Specifications
The utility of Fmoc-L-Alanine-13C3 lies in its "silent" chemical nature but "loud" spectroscopic signature. It behaves exactly like the unlabeled version during synthesis but provides a distinct mass and magnetic resonance signature.
Comparative Specification Table
| Feature | Unlabeled Fmoc-L-Alanine | Fmoc-L-Alanine-13C3 |
| CAS Number | 35661-39-3 | 765259-05-0 (varies by vendor) |
| Molecular Formula | ||
| Molecular Weight | 311.33 g/mol | 314.31 g/mol (+2.98 Da shift) |
| Isotopic Purity | Natural Abundance (~1.1% | |
| NMR Active Spin | Silent (mostly | Active ( |
| Mass Shift (MS) | M (Base Peak) | M+3 (Heavy Peak) |
| Solubility | DMF, DCM, NMP | DMF, DCM, NMP (Identical) |
| Primary Use | Standard Peptide Synthesis | AQUA Standards, NMR Dynamics |
Part 2: Applications & Mechanisms
Quantitative Proteomics: The AQUA Strategy
In Mass Spectrometry (MS), Fmoc-L-Alanine-13C3 is used to synthesize AQUA (Absolute QUAntification) peptides. These "heavy" peptides serve as internal standards.
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Mechanism: The labeled alanine adds a predictable mass shift (+3 Da per alanine residue) to the peptide.
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Workflow: The heavy peptide is spiked into a biological sample at a known concentration. Since the heavy and light (endogenous) peptides co-elute in Liquid Chromatography (LC) and ionize with identical efficiency, the ratio of their MS peak areas allows for precise absolute quantification of the endogenous protein.
Biomolecular NMR: Backbone & Side Chain Assignment
In NMR,
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Uniform Labeling:
indicates all three carbons in Alanine (Carbonyl, Alpha, Beta) are labeled. -
Coupling Constants: Allows measurement of
couplings, facilitating the assignment of the protein backbone and side-chain dynamics (relaxation studies).
Part 3: Experimental Protocols
Protocol A: Economical SPPS of Labeled Peptides
Rationale: Labeled amino acids are significantly more expensive than standard CAS 35661-39-3. Standard automated protocols often use 5-10 equivalents (eq), which is wasteful. This manual "Single-Shot" protocol maximizes coupling efficiency while minimizing waste.
Reagents:
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Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
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Labeled AA: Fmoc-L-Alanine-13C3 (1.2 – 1.5 eq relative to resin).
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Activator: HATU (1.2 eq) or HOAt/DIC.
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Base: DIPEA (2.4 eq).
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Solvent: Anhydrous DMF.
Step-by-Step Methodology:
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Swelling: Swell resin in DMF for 30 mins. Drain.
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Deprotection: Treat with 20% Piperidine/DMF (
min). Wash DMF ( ).-
QC Check: Perform Kaiser test (ninhydrin) to confirm free amines (Blue beads).
-
-
Activation (Pre-activation is critical):
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In a separate dry vial, dissolve Fmoc-L-Alanine-13C3 (1.2 eq) and HATU (1.2 eq) in minimal DMF.
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Add DIPEA (2.4 eq) immediately before adding to the resin.
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Note: The solution should turn yellow. Activate for only 30-60 seconds to prevent racemization.
-
-
Coupling:
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Transfer activated solution to the resin.
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Agitate gently for 45–60 minutes at Room Temp.
-
-
Monitoring:
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Drain solvent (save filtrate if recycling is attempted, though rare).
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Wash DMF (
). -
Kaiser Test: Must be colorless (complete coupling). If slightly blue, re-couple using unlabeled Fmoc-Ala (if the position allows) or perform a second coupling with a small amount of labeled reagent (0.5 eq).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Part 4: Visualization of Workflows
Figure 1: Comparative Mass Spectrometry Workflow (AQUA)
This diagram illustrates how the
Caption: Workflow for Absolute Quantification (AQUA) using Fmoc-Ala-13C3 internal standards.
Figure 2: Optimized SPPS Cycle for Expensive Labeled Reagents
This logic flow ensures maximum conservation of the Fmoc-L-Alanine-13C3 reagent.
Caption: Decision tree for incorporating high-cost labeled amino acids into solid-phase synthesis.
References
- Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualizes Fmoc stability and coupling protocols).
